2-{[(4-Bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid
CAS No.: 1016746-08-9
Cat. No.: VC4548368
Molecular Formula: C13H10BrNO2S
Molecular Weight: 324.19
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1016746-08-9 |
|---|---|
| Molecular Formula | C13H10BrNO2S |
| Molecular Weight | 324.19 |
| IUPAC Name | 2-[(4-bromophenyl)methylsulfanyl]pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C13H10BrNO2S/c14-10-5-3-9(4-6-10)8-18-12-11(13(16)17)2-1-7-15-12/h1-7H,8H2,(H,16,17) |
| Standard InChI Key | CXLHGQGBIGZCPK-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(N=C1)SCC2=CC=C(C=C2)Br)C(=O)O |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
The compound features a pyridine ring with two key substituents:
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A carboxylic acid group at the 3-position, enabling hydrogen bonding and salt formation.
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A 4-bromobenzylthio group at the 2-position, contributing hydrophobic and electron-withdrawing effects .
The bromine atom at the para position of the benzyl group enhances steric bulk and influences electronic interactions in biological systems .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 324.19 g/mol |
| IUPAC Name | 2-[(4-bromophenyl)methylsulfanyl]pyridine-3-carboxylic acid |
| SMILES | Brc1ccc(cc1)CSc1ncccc1C(=O)O |
| InChIKey | CXLHGQGBIGZCPK-UHFFFAOYSA-N |
| Solubility | Not fully characterized |
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves multi-step reactions:
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Thiolation: Reacting 2-mercaptopyridine-3-carboxylic acid with 4-bromobenzyl bromide in the presence of a base (e.g., K₂CO₃) .
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Alternative Pathways: Direct bromination of precursor pyridine derivatives followed by thioether formation .
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Thiolation of 2-mercaptopyridine | 65–80 | ≥95 | Competing oxidation of thiol |
| Bromination-thioetheration | 50–70 | 80–90 | Regioselectivity issues |
Mechanistic Insights: The thiolation step proceeds via an mechanism, where the thiolate anion attacks the benzyl bromide . Catalytic additives like tetrabutylammonium iodide improve yields by stabilizing intermediates .
Structural and Electronic Analysis
Spectroscopic Characterization
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NMR: -NMR reveals distinct peaks for the pyridine ring (δ 7.2–8.5 ppm), benzyl group (δ 7.3–7.6 ppm), and carboxylic proton (δ 13.1 ppm) .
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IR: Strong absorption at 1680–1700 cm⁻¹ confirms the carboxylic acid group .
Computational Studies
Density functional theory (DFT) calculations predict:
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A planar pyridine ring with a dihedral angle of 8.32° relative to the carboxylic acid group .
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Electron density localization on the bromine atom, enhancing electrophilic reactivity .
Biological and Pharmacological Applications
Antimicrobial Activity
Structural analogs demonstrate inhibitory effects against Staphylococcus aureus (MIC = 8 µg/mL) by targeting penicillin-binding proteins . The bromine atom enhances membrane penetration, while the carboxylic acid facilitates target binding .
Neurological Applications
Analogous compounds (e.g., GluA2 ligands) show promise in treating neurodegenerative diseases by modulating glutamate receptors .
Table 3: Key Pharmacological Data
| Target | IC₅₀ (µM) | Mechanism |
|---|---|---|
| Bacterial transpeptidase | 2.4 | Covalent binding to active site |
| NF-κB | 5.6 | Inhibition of IκB phosphorylation |
| GluA2-LBD | 0.48 | Competitive antagonism |
| Parameter | Value |
|---|---|
| LD₅₀ (oral, rat) | 320 mg/kg |
| Flash Point | Not applicable (non-flammable) |
| Storage | 2–8°C under inert atmosphere |
Future Directions
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Drug Development: Optimize bioavailability through prodrug strategies (e.g., esterification of the carboxylic acid) .
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Targeted Delivery: Encapsulate in nanoparticles for enhanced blood-brain barrier penetration .
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Structural Diversification: Explore substituents at the pyridine 4- and 5-positions to improve selectivity .
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